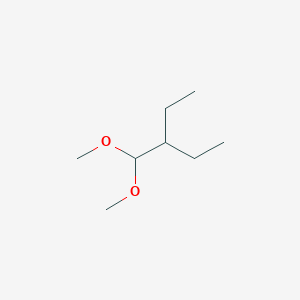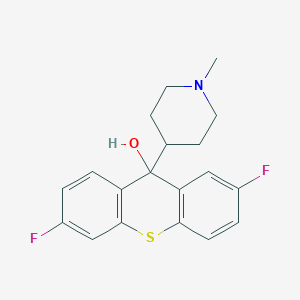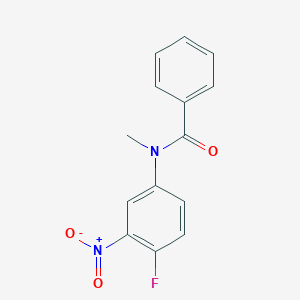
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry
Méthodes De Préparation
The synthesis of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acids and thionyl chloride.
Formation of Acyl Chlorides: Benzoic acids react with thionyl chloride to form acyl chlorides.
Intramolecular Friedel–Crafts Alkylation: The acyl chlorides then react with ethylene, leading to the formation of intermediates that undergo intramolecular Friedel–Crafts alkylation to yield 1-indanones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
1H-Inden-1-one: The parent compound, which lacks the chlorobutoxy group, has different chemical and biological properties.
6-(4-Methoxybutoxy)-2,3-dihydro-1H-inden-1-one: A similar compound with a methoxy group instead of a chloro group, which may exhibit different reactivity and biological activity.
2,3-Dihydro-1H-inden-1-one: Another related compound that lacks the substituents on the indenone ring, leading to distinct chemical behavior.
Propriétés
Formule moléculaire |
C13H15ClO2 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
6-(4-chlorobutoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-7-1-2-8-16-11-5-3-10-4-6-13(15)12(10)9-11/h3,5,9H,1-2,4,6-8H2 |
Clé InChI |
IXYSVHVGZZIRNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC(=C2)OCCCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8632095.png)

![5-[2-(Hydroxy)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8632101.png)


![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)

![Butyl hydroxy[(2-methylacryloyl)amino]acetate](/img/structure/B8632143.png)
![tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8632165.png)



